
4-Chloro-3-fluoro-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-2,6-dimethylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7ClFN It is characterized by the presence of chlorine and fluorine substituents on a pyridine ring, along with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridineThe reaction conditions often require a controlled environment to ensure the selective substitution of the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of specialized equipment and reagents is essential to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the chlorine or fluorine atoms.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyridine ring.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, reagents like sodium methoxide or potassium tert-butoxide are often used.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Catalysts: Palladium-based catalysts are commonly employed in coupling reactions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Chloro-3-fluoro-2,6-dimethylpyridine finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Chloro-2,6-dimethylpyridine
- 3-Fluoro-2,6-dimethylpyridine
- 2,6-Dimethylpyridine
Uniqueness: 4-Chloro-3-fluoro-2,6-dimethylpyridine is unique due to the simultaneous presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
4-chloro-3-fluoro-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 |
InChI Key |
IFMPCFODWPQSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)
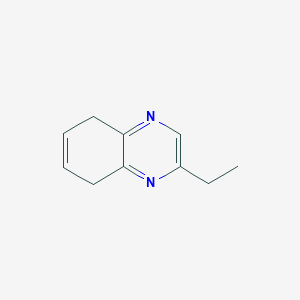


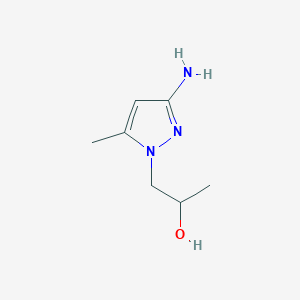
![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)
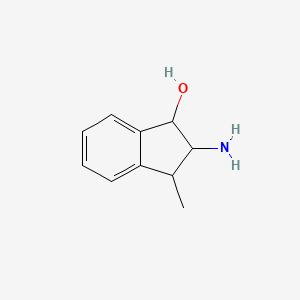
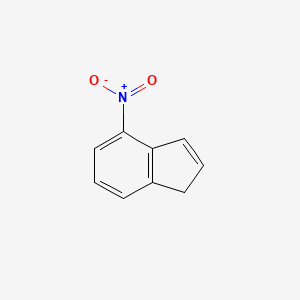
![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)

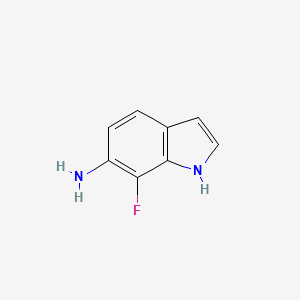
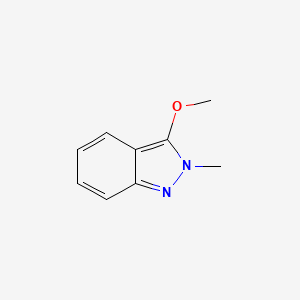

![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)
